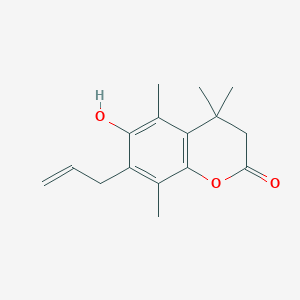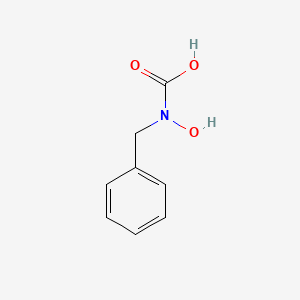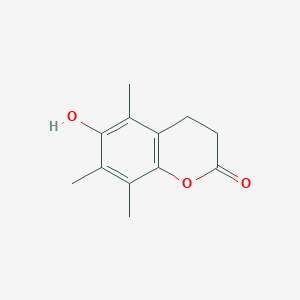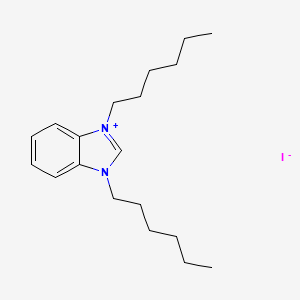
1,3-Dihexylbenzimidazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihexylbenzimidazolium iodide is a chemical compound with the molecular formula C19H31N2I. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzimidazole core substituted with hexyl groups at the 1 and 3 positions, and an iodide ion as a counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexylbenzimidazolium iodide typically involves the alkylation of benzimidazole. The general synthetic route can be summarized as follows:
Starting Material: Benzimidazole
Alkylation: Benzimidazole is reacted with hexyl halides (such as hexyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce hexyl groups at the 1 and 3 positions.
Quaternization: The resulting 1,3-dihexylbenzimidazole is then treated with an excess of iodomethane to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1,3-Dihexylbenzimidazolium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common for this specific compound.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the benzimidazole core.
Major Products Formed
Substitution Reactions: Products include 1,3-Dihexylbenzimidazol-3-ium chloride or bromide.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Complexation: Metal-benzimidazole complexes with varying stoichiometries.
科学研究应用
1,3-Dihexylbenzimidazolium iodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis.
Biology: Investigated for its potential antimicrobial properties due to the benzimidazole core.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers.
作用机制
The mechanism of action of 1,3-Dihexylbenzimidazolium iodide depends on its application:
Antimicrobial Activity: The benzimidazole core can interact with microbial DNA, inhibiting replication and transcription processes.
Catalysis: As a ligand, it can stabilize metal ions and facilitate catalytic cycles in various chemical reactions.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 1,3-Dimethylbenzimidazol-3-ium;iodide
- 1,3-Diethylbenzimidazol-3-ium;iodide
- 1,3-Dipropylbenzimidazol-3-ium;iodide
Uniqueness
1,3-Dihexylbenzimidazolium iodide is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl, ethyl, propyl). This structural difference can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
属性
IUPAC Name |
1,3-dihexylbenzimidazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIAZGDHTXLLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
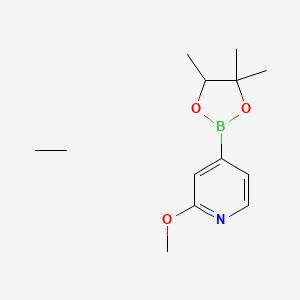
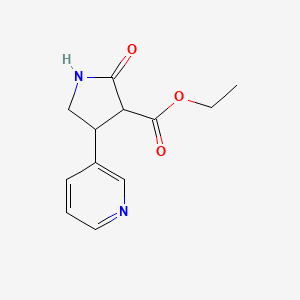
![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)
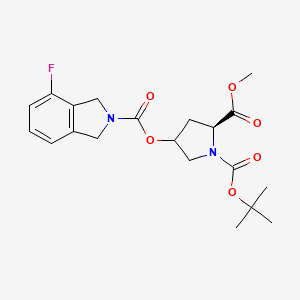
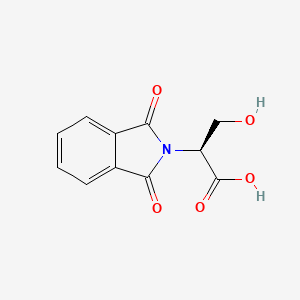
![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)
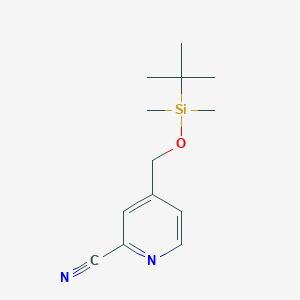
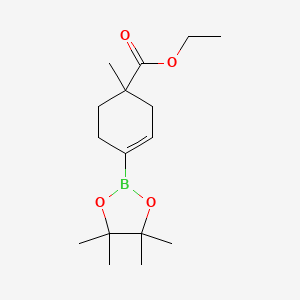

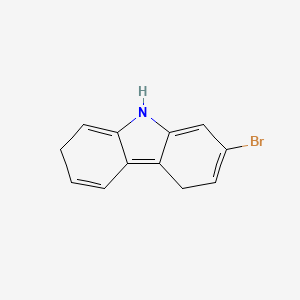
![tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8229158.png)
